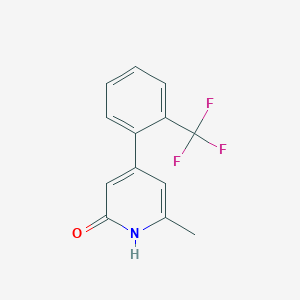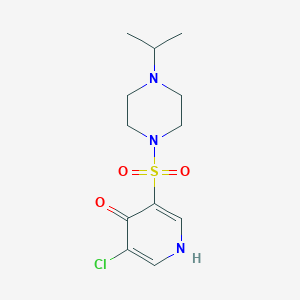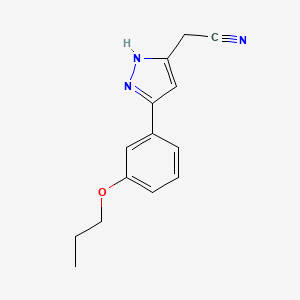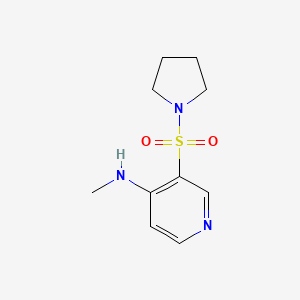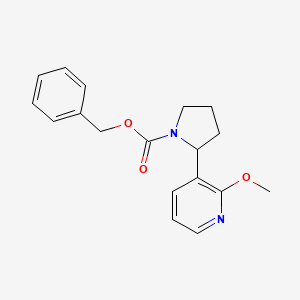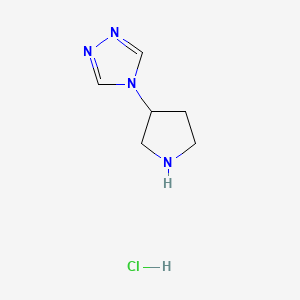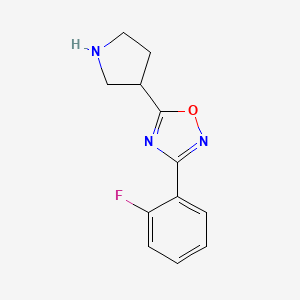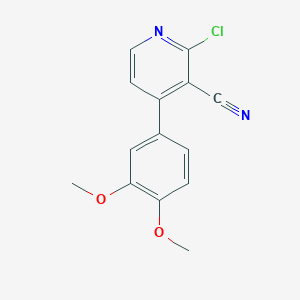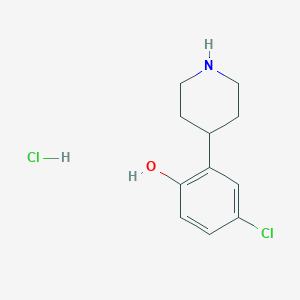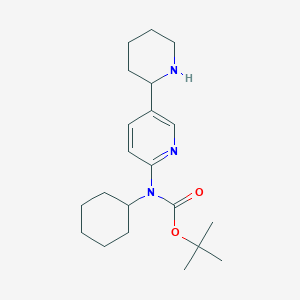
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl group, and a piperidinyl-pyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidinyl-pyridinyl intermediate, which is then coupled with a cyclohexyl group and finally protected with a tert-butyl carbamate group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmosphere and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of various functionalized compounds .
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .
Medicine
It can be used in the synthesis of drugs that target specific pathways or receptors in the body .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Cyclohexyl carbamate: Shares the cyclohexyl group but lacks the piperidinyl-pyridinyl moiety.
Piperidinyl-pyridinyl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its versatility in synthetic applications and potential in various research fields make it a valuable compound for further exploration .
Propriétés
Formule moléculaire |
C21H33N3O2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
tert-butyl N-cyclohexyl-N-(5-piperidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h12-13,15,17-18,22H,4-11,14H2,1-3H3 |
Clé InChI |
ZMWOCFFAENDUAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



